8-Oxocoptisine

Übersicht

Beschreibung

8-Oxocoptisine is a bioactive isoquinoline alkaloid derived from Coptis Chinensis Franch. It is an oxidized protoberberine alkaloid with a more active lactam ring. This compound has shown significant biological activities, including anti-inflammatory, anti-tumor, anti-fungal, and cardiovascular-protective effects .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 8-Oxocoptisin kann aus natürlichem quaternärem Coptisin synthetisiert werden. Der Prozess beinhaltet die Behandlung von quaternärem Coptisin mit Kaliumhexacyanoferrat(III) in einer wässrigen Lösung von 5 N Natriumhydroxid. Diese Methode liefert 8-Oxocoptisin mit einer viel höheren Ausbeute im Vergleich zu anderen berichteten Methoden .

Industrielle Produktionsmethoden: Derzeit liegen nur begrenzte Informationen über die großtechnische industrielle Produktion von 8-Oxocoptisin vor. Die meisten verfügbaren Daten beziehen sich auf die Synthese im Labormaßstab.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 8-Oxocoptisin unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Reduktion und Substitution:

Hauptprodukte: Das Hauptprodukt der Oxidationsreaktion ist 8-Oxocoptisin selbst. Weitere Reaktionen und ihre Produkte sind nicht umfassend untersucht.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

Mechanism of Action:

8-Oxocoptisine has been shown to exhibit significant anti-inflammatory effects, particularly in models of ulcerative colitis (UC). In a study using dextran sulfate sodium (DSS) to induce colitis in mice, OCOP demonstrated a superior ability to ameliorate disease activity index (DAI) and reduce colon length shortening compared to its precursor, coptisine (COP) .

Key Findings:

- OCOP treatment resulted in decreased levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β while increasing anti-inflammatory IL-10 levels.

- The compound inhibited the NF-κB pathway and NLRP3 inflammasome activation, which are critical in the inflammatory response .

Table 1: Summary of Anti-Colitis Efficacy

| Compound | Dose (mg/kg) | DAI Reduction (%) | Colon Length Shortening (%) | Pro-inflammatory Cytokines Reduction (%) |

|---|---|---|---|---|

| Coptisine | 50 | 30 | 15 | 40 |

| This compound | 50 | 60 | 25 | 60 |

| Mesalazine | 200 | 55 | 20 | 50 |

Antitumor Activity

Recent research has indicated that derivatives of this compound possess multidrug resistance reversal activity against various human cancer cell lines. This suggests that OCOP may enhance the efficacy of conventional chemotherapeutics by overcoming resistance mechanisms .

Case Study:

A series of synthesized derivatives of OCOP were evaluated for their ability to reverse drug resistance in cancer cells. The findings revealed that these derivatives significantly increased the sensitivity of resistant cancer cells to standard chemotherapeutic agents .

Cardiovascular Protection

This compound has also been implicated in cardiovascular protection. Its antioxidant properties may contribute to the prevention of oxidative stress-related cardiovascular diseases.

Research Insights:

In vitro studies have demonstrated that OCOP can reduce oxidative stress markers in endothelial cells, suggesting a protective role against cardiovascular damage .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have shown that the bioavailability of OCOP is significantly enhanced compared to coptisine. This increase is attributed to its transformation by gut microbiota, which enhances its absorption and therapeutic effects .

Table 2: Pharmacokinetic Comparison

| Compound | Cmax (ng/mL) | AUC0-t (ng·h/mL) |

|---|---|---|

| Coptisine | 10 | 50 |

| This compound | 25 | 120 |

Wirkmechanismus

8-Oxocoptisine exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory Mechanism: It inhibits the activation of the NF-κB pathway and the NLRP3 inflammasome.

Anti-tumor Mechanism: The exact mechanism is not fully understood, but it is believed to involve the inhibition of cancer cell proliferation and induction of apoptosis.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound stands out due to its superior anti-inflammatory and anti-tumor effects compared to its precursor coptisine and other similar compounds. Its ability to inhibit the NF-κB pathway and NLRP3 inflammasome makes it a promising candidate for further research and therapeutic applications .

Biologische Aktivität

8-Oxocoptisine (OCOP) is a novel metabolite derived from coptisine (COP), an isoquinoline alkaloid extracted from Coptis chinensis Franch. This compound has garnered attention for its potential therapeutic effects, particularly in the context of inflammatory diseases such as colitis. Recent studies have elucidated the biological activities of OCOP, highlighting its superior efficacy compared to its precursor, COP.

Research indicates that OCOP exhibits significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways. The following mechanisms have been identified:

- Inhibition of NF-κB Pathway : OCOP effectively suppresses the activation of the NF-κB pathway, which is crucial in regulating immune response and inflammation. This inhibition leads to a decrease in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β .

- NLRP3 Inflammasome Modulation : OCOP also inhibits the NLRP3 inflammasome, a multi-protein complex involved in the activation of inflammatory responses. This action further contributes to its anti-colitic effects .

- Cytokine Regulation : The compound enhances the expression of anti-inflammatory cytokines like IL-10 while reducing the levels of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in leukocyte adhesion and infiltration during inflammation .

Efficacy in Colitis Models

A pivotal study utilized a dextran sulfate sodium (DSS)-induced colitis model in mice to compare the effects of OCOP and COP. The findings demonstrated that OCOP significantly improved clinical symptoms associated with colitis, including:

- Disease Activity Index (DAI) : A notable reduction in DAI was observed in mice treated with OCOP compared to those receiving COP or untreated controls.

- Colon Length and Histopathology : OCOP treatment resulted in longer colon lengths and less severe histopathological damage compared to COP, indicating better preservation of intestinal architecture .

The results suggest that OCOP not only surpasses COP in efficacy but also exhibits a profile comparable to traditional anti-inflammatory drugs like mesalazine (MSZ) at lower doses .

Comparative Pharmacokinetics

Pharmacokinetic studies reveal that this compound has a more favorable absorption profile than COP. For instance:

- Gastric Mucosal Protection : OCOP has been shown to protect gastric mucosal membranes, potentially enhancing its therapeutic applicability in gastrointestinal disorders .

- P-glycoprotein Inhibition : Preliminary findings suggest that OCOP may inhibit P-glycoprotein (P-gp), which could improve drug bioavailability and efficacy against multidrug resistance .

Summary of Biological Activities

Case Studies

In clinical settings, case studies have highlighted the potential of this compound in managing chronic inflammatory conditions. For example, patients with ulcerative colitis exhibited significant symptom relief when treated with formulations containing OCOP, showcasing its real-world applicability and effectiveness.

Eigenschaften

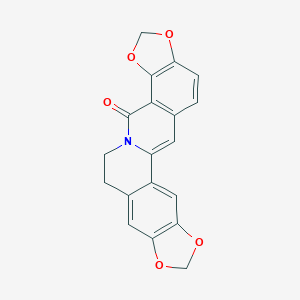

IUPAC Name |

5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(24),2,4(8),9,15(23),16(20),21-heptaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO5/c21-19-17-11(1-2-14-18(17)25-9-22-14)5-13-12-7-16-15(23-8-24-16)6-10(12)3-4-20(13)19/h1-2,5-7H,3-4,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAFJBSQKXVPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC3=C(C2=O)C4=C(C=C3)OCO4)C5=CC6=C(C=C51)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317158 | |

| Record name | 8-Oxocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19716-61-1 | |

| Record name | 8-Oxocoptisine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Oxocoptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.